Kanamycin A (sulfate)

Description

Molecular Composition and Formula Identification

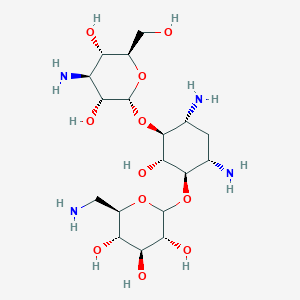

Kanamycin A sulfate is a sulfate salt derivative of kanamycin A, a naturally occurring aminoglycoside produced by Streptomyces kanamyceticus. Its molecular formula is C₁₈H₃₈N₄O₁₅S , with an average molecular weight of 582.577 g/mol (monoisotopic: 582.2054 g/mol). The sulfate moiety (SO₄²⁻) is ionically bound to the kanamycin A base, which consists of a cyclohexane core linked to two glycosidically attached deoxyaminosugar units.

In contrast, the acid sulfate form (kanamycin disulfate) has the formula C₁₈H₄₀N₄O₁₉S₂ and a molecular weight of 680.66 g/mol , reflecting the addition of a second sulfate group. The IUPAC name for kanamycin A sulfate is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-3-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}oxane-3,4,5-triol; sulfuric acid, emphasizing its stereochemical complexity.

Table 1: Molecular Comparison of Kanamycin A Sulfate and Acid Sulfate

| Property | Kanamycin A Sulfate | Kanamycin Acid Sulfate |

|---|---|---|

| Molecular Formula | C₁₈H₃₈N₄O₁₅S | C₁₈H₄₀N₄O₁₉S₂ |

| Molecular Weight (g/mol) | 582.577 | 680.66 |

| Sulfate Groups | 1 | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C18H36N4O11 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1 |

InChI Key |

SBUJHOSQTJFQJX-MMBTZOPTSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Genetic Modification

Streptomyces kanamyceticus remains the primary organism for Kanamycin A production. Wild-type strains naturally produce a mixture of Kanamycin A, B, and C, with A constituting ~80% of the total output. To enhance yield and purity, mutagenesis and genetic engineering strategies have been employed. For instance, UV- and NTG-induced mutants such as S. kanamyceticus UUNNK1 demonstrated a 14-fold increase in Kanamycin A production (200 µg/mL) compared to the parent strain. Disruption of the kanJ gene in S. kanamyceticus led to exclusive accumulation of Kanamycin B (3,268 ± 255 µg/mL), while overexpression of kanJ and kanK—encoding the dioxygenase and reductase responsible for converting Kanamycin B to A—reduced B content by 54%.

Table 1: Strain Performance in Kanamycin A Production

Fermentation Medium and Conditions

Optimal fermentation requires a carbon-rich medium with starch (15–25 g/L) as the primary carbon source and soybean meal (30 g/L) or soytone (8–12 g/L) as nitrogen sources. Key parameters include:

-

Temperature : 30°C for maximal mycelial growth and Kanamycin A production.

-

Aeration : 1.3 vvm (volume per volume per minute) and agitation at 300 rpm in 5-L fermenters, yielding 350 µg/mL.

-

Duration : 3–7 days, with peak production occurring at 72–96 hours.

Extraction and Purification Techniques

Primary Extraction

Post-fermentation broth is acidified to pH 1.0–2.0 using sulfuric or hydrochloric acid, facilitating precipitation of impurities. Ethanol (80% v/v) is added at three times the acid volume to precipitate Kanamycin sulfate, achieving a milky-white solution. Nitrogen purging during extraction minimizes oxidation, preserving antibiotic potency.

Chromatographic Purification

Cation-exchange chromatography is employed to isolate Kanamycin A from B and C. A study utilizing a Lichrocarp C18 column with a mobile phase of potassium phosphate buffer (pH 7.5), acetonitrile, and methanol (40:45:15) achieved 99.2% purity for Kanamycin A.

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Kanamycin B Residue (%) | Reference |

|---|---|---|---|

| Ethanol precipitation | 85–90 | 8–12 | |

| Cation-exchange | 95–98 | 1–3 | |

| HPLC refinement | 99.2 | <0.5 |

Formulation and Stability Enhancements

Sterile Injection Preparation

Kanamycin A sulfate injections are prepared under nitrogen to prevent oxidative degradation. A patented method involves:

-

Dissolving sodium bisulfite (20–40% w/v) in nitrogen-purged water.

-

Adding Kanamycin sulfate and adjusting pH to 5.0–7.0 with 6 M sulfuric acid.

-

Incorporating sodium citrate (0.5–1.0% w/v) as a stabilizer.

-

Terminal sterilization at 121°C for 15 minutes.

This protocol reduces oxidation by 70% compared to traditional methods.

Lyophilized Powder Stability

Lyophilized formulations stored at 2–8°C retain 95% potency for 24 months, whereas liquid formulations degrade by 20% within 6 months due to hydrolysis.

Quality Control and Analytical Assurance

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection is the gold standard for quantifying Kanamycin A. A retention time of 8.2 minutes distinguishes it from Kanamycin B (9.5 minutes) and C (10.8 minutes).

Microbiological Assay

Staphylococcus aureus ATCC 6538P is used in agar diffusion assays, with a detection limit of 0.5 µg/mL.

Table 3: Analytical Method Comparison

| Method | Sensitivity (µg/mL) | Specificity (%) | Turnaround Time |

|---|---|---|---|

| HPLC | 0.1 | 99.5 | 45 min |

| Microbiological | 0.5 | 95 | 24 hr |

Industrial-Scale Process Integration

Modern production integrates strain engineering, fed-batch fermentation, and continuous chromatography. A case study reported a 22% cost reduction and 40% yield increase using real-time pH and dissolved oxygen monitoring .

Chemical Reactions Analysis

Types of Reactions: Kanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the antibiotic for enhanced activity or reduced toxicity .

Common Reagents and Conditions:

Oxidation: Kanamycin A can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. For example, acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid results in the formation of amikacin, a derivative with enhanced activity against resistant bacterial strains .

Scientific Research Applications

Treatment of Infections

Kanamycin A is extensively used to treat infections caused by susceptible bacteria. Its efficacy has been demonstrated in various clinical settings:

- Gonorrheal Urethritis : A study showed that a single parenteral dose of 2 grams of kanamycin sulfate successfully cured 93% of men with acute gonorrheal urethritis, highlighting its effectiveness in treating this condition without significant side effects .

- Hepatic Encephalopathy : Kanamycin sulfate has been used to manage hepatic encephalopathy in patients with cirrhosis. A study indicated that switching from kanamycin sulfate to rifaximin led to significant reductions in blood ammonia levels, suggesting kanamycin's role in managing hyperammonemia .

Pediatric Use

Kanamycin sulfate has been evaluated as a therapeutic agent for infants and children, with studies analyzing its safety and efficacy over two years involving 140 cases .

Selective Agent in Cell Culture

Kanamycin A is commonly employed as a selective agent in microbiological research:

- Transformation Selection : It is used to select transformed bacteria, fungi, and plant cells that carry kanamycin-resistance genes. This application is crucial in genetic engineering and molecular biology .

- Isolation Media : Kanamycin sulfate is incorporated into various culture media, such as Kanamycin Esculin Azide Agar, for the isolation of specific bacterial groups .

Antimicrobial Spectrum

Kanamycin demonstrates activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as mycoplasmas. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, leading to faulty protein production .

Carbon Dots Synthesis

Recent research has explored the synthesis of carbon dots from kanamycin sulfate (CDs-Kan). These carbon dots exhibit antibacterial properties and can be used for bioimaging and biosensing applications:

- Antibacterial Activity : CDs-Kan retained the antibacterial properties of kanamycin while presenting good biocompatibility and non-toxic characteristics .

- Fluorescent Probes : They have been successfully utilized as fluorescent probes for sensitive detection of environmental contaminants like chromium (Cr6+) .

Cancer Research

Kanamycin has been investigated in cancer research settings:

- Colorectal Cancer Models : In experimental models, kanamycin was shown to suppress the growth of colorectal cancer cells post-induction of colitis, providing insights into potential chemotherapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Therapeutic Use | Treatment of infections (e.g., gonorrhea, hepatic encephalopathy) |

| Pediatric Use | Evaluated for safety and efficacy in infants and children |

| Microbiological Selection | Used as a selective agent for transformed cells; incorporated into isolation media |

| Antimicrobial Spectrum | Effective against Gram-positive/negative bacteria and mycoplasmas |

| Innovative Research | Synthesis of carbon dots for antibacterial activity and environmental sensing; cancer research applications |

Mechanism of Action

Kanamycin A exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional proteins are produced, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Kanamycin B Sulfate

- Structure: Differs from Kanamycin A by a hydroxyl group replacing an amino group at the 2' position of the glucosamine moiety .

- Potency : Exhibits stronger binding to acidic phospholipids and higher Kcat values, enhancing efficacy against Gram-negative bacteria .

- Applications: Less commonly used clinically due to higher toxicity but valued in research for studying aminoglycoside resistance mechanisms .

Neomycin Sulfate

- Structure: Contains four linked amino sugars, enabling broader ribosomal interactions .

- Efficacy : Superior to Kanamycin in biopolymer formation (e.g., alginate-based wound dressings) due to higher aggregation efficiency .

- Toxicity : Similar nephrotoxic risks but lower ototoxicity compared to Kanamycin A .

Ribostamycin Sulfate

- Structure : Lacks the 3'-hydroxyl group present in Kanamycin A, reducing ribosomal binding affinity .

- Applications : Primarily used in combination therapies; lower antimicrobial potency but favorable binding energy in drug-repurposing studies .

Pharmacological and Toxicological Data

| Compound | MIC Range (µg/mL) | LD50 (Mice, i.p.) | Key Toxicity Risks | Resistance Mechanisms |

|---|---|---|---|---|

| Kanamycin A Sulfate | 1–50 | 1450 mg/kg | Ototoxicity, Nephrotoxicity | Aminoglycoside-modifying enzymes (AMEs) |

| Kanamycin B Sulfate | 0.5–30 | 1200 mg/kg | Nephrotoxicity | Enhanced AME phosphorylation |

| Neomycin Sulfate | 0.1–10 | 1600 mg/kg | Nephrotoxicity | 16S rRNA methylation |

| Ribostamycin Sulfate | 10–100 | 1800 mg/kg | Moderate ototoxicity | Reduced ribosomal affinity |

Detection and Analytical Methods

| Method | Sensitivity (LOD) | Selectivity (Rs) | Applications |

|---|---|---|---|

| TLC-Bioautography | 0.70 µg | 3.47 | Pharmaceutical QC, potency assays |

| Metasurface Sensing | 1 pg/L | N/A | Ultrasensitive antibiotic monitoring |

| HPLC-MS | 0.1 µg/mL | >2.0 | Multi-residue analysis in tissues |

Q & A

Basic: What are the standard analytical methods for quantifying Kanamycin A (sulfate) in pharmaceutical formulations?

Kanamycin sulfate is routinely quantified using high-performance liquid chromatography (HPLC) with optimized parameters. For example:

- HPLC-UV methods employ a Phenomenex C18 column with a mobile phase of 0.1 M sodium tetraborate (pH 9.0) and water (25:75 v/v), supplemented with 0.5 g/L sodium octanesulfonate, achieving retention times of ~4.08 minutes for Kanamycin .

- HPLC-ELSD (evaporative light scattering detection) and HPLC-NQAD (nano quantity analyte detector) methods use an Agilent SB C18 column with trifluoroacetic acid-methanol (80:20 v/v), demonstrating linearity (195.2–1952 ng range) and sensitivity (detection limit: 19.4 ng) .

- USP monographs specify validated HPLC methods with pulsed electrochemical detection, ensuring compliance with pharmacopeial standards .

Advanced: How can researchers optimize HPLC methods for Kanamycin sulfate analysis using experimental design approaches?

Formulation by Design (FbD) principles are critical for method optimization. Key steps include:

- Variable Screening : Use factorial designs to assess factors like pH (3.2–7.4), mobile phase composition, and flow rate (e.g., 1 mL/min) to minimize retention time and maximize resolution .

- Response Surface Methodology : Model interactions between variables (e.g., sodium octanesulfonate concentration) to predict optimal peak asymmetry and resolution .

- Validation : Ensure linearity (R² > 0.999), precision (RSD < 2%), and recovery (>99%) per FDA guidelines .

Basic: What safety precautions are necessary when handling Kanamycin A (sulfate) in laboratory settings?

- Hazard Mitigation : Kanamycin sulfate is harmful if swallowed (H302) and may impair fertility (H360). Use gloves, lab coats, and eye protection to avoid exposure .

- Storage : Store in a locked, dry environment away from incompatible substances .

- Waste Disposal : Follow local regulations for disposal, as Kanamycin is classified as acute toxicity Category 4 .

Advanced: How do nanoparticle delivery systems affect the pharmacokinetic profile of Kanamycin sulfate in vivo?

PLGA-based nanoparticles enhance bioavailability and sustained release:

- Encapsulation Efficiency : ~74% using emulsification methods with optimized PLGA-emulsifier blends .

- In Vitro Release : Zero-order kinetics with ~95% release over 12 days in PBS (pH 7.4) .

- In Vivo Performance : Nanoparticles show prolonged plasma concentration (detectable up to 24 hours post-injection) compared to free Kanamycin, which peaks at 0.25 hours .

Advanced: What strategies resolve discrepancies in Kanamycin sulfate quantification between colorimetric and chromatographic methods?

- Method Comparison : Colorimetry (Table 11) may overestimate due to interference from excipients, whereas HPLC (Table 2) offers specificity. Cross-validate using spiked recovery studies and statistical analysis (e.g., paired t-tests) .

- Sample Preparation : Remove interferents via solid-phase extraction or derivatization before colorimetric assays .

Advanced: How can proton NMR spectroscopy quantify Kanamycin A and B sulfate mixtures without separation?

- Peak Integration : Use anomeric proton signals at 5.65 ppm (Kanamycin A) and 6.28 ppm (Kanamycin B), normalized against the 5.25 ppm signal (common to both). Calculate relative ratios (A5.65/A5.25 and A6.28/A5.25) for quantification .

Advanced: What are the implications of formulation excipients on the stability and impurity profile of Kanamycin sulfate injections?

- Excipient Interactions : Citrate buffers may accelerate degradation under heat sterilization, increasing impurities like deoxystreptamine derivatives .

- Impurity Profiling : Use HPLC-ELSD to monitor degradation products (e.g., kanamycin B) and ensure compliance with USP limits (<2% total impurities) .

Advanced: How do structural modifications at the 2′-position of Kanamycin A enhance its pharmacological properties?

- Synthetic Strategies : Regioselective allylation at the 2′-OH group improves resistance to aminoglycoside-modifying enzymes. Silver oxide promotes selective modification, yielding derivatives with enhanced antibacterial activity .

- Bioassay Validation : Modified analogs are tested against resistant bacterial strains to confirm retained or improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.